Hydrocotarnine hydrobromide
Overview
Description
Hydrocotarnine hydrobromide is a crystalline alkaloid derived from opium and formed by the reduction of cotarnine. It is a non-narcotic opium alkaloid known to potentiate the analgesic effect of oxycodone, although its exact mechanism remains unknown .
Preparation Methods
Hydrocotarnine hydrobromide can be synthesized through various synthetic routes. One common method involves the reduction of cotarnine. The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride. Industrial production methods may involve large-scale reduction processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hydrocotarnine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form cotarnine.
Reduction: The reduction of cotarnine to hydrocotarnine is a key reaction.
Substitution: It can undergo substitution reactions with various reagents to form derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include cotarnine and its derivatives .
Scientific Research Applications
Hydrocotarnine hydrobromide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its analgesic properties and potential use in pain management.
Industry: It is used in the synthesis of other pharmaceutical compounds and as a chemical intermediate
Mechanism of Action
The exact mechanism of action of hydrocotarnine hydrobromide is not fully understood. It is believed to potentiate the analgesic effect of oxycodone, possibly through interactions with opioid receptors or other molecular targets. Studies have shown that it does not significantly affect the metabolic activities of certain cytochrome P450 enzymes, indicating a specific and targeted mechanism .
Comparison with Similar Compounds
Hydrocotarnine hydrobromide can be compared with other similar compounds, such as:
Cotarnine: The oxidized form of hydrocotarnine.
Oxycodone: An opioid analgesic that is potentiated by hydrocotarnine.
Other opium alkaloids: Such as morphine and codeine, which have different pharmacological profiles.
This compound is unique in its non-narcotic nature and its ability to potentiate the effects of other analgesics without significant side effects .
Properties
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.BrH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5H,3-4,6-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLDPXIOBIJNAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045392 | |
Record name | Hydrocotarnine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5985-00-2 | |
Record name | Hydrocotarnine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocotarnine hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrocotarnine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5985-00-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROCOTARNINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSR2NNV6TM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the structure of Hydrocotarnine Hydrobromide based on available research?
A1: this compound is an isoquinoline alkaloid. Research indicates that the heterocyclic ring of the isoquinoline within this compound adopts a half-chair conformation, while the dioxole ring adopts an envelope conformation []. Additionally, the methyl group present in the structure is rotated by 104.2 (3)° from the plane of the benzene ring it's attached to. The nitrogen atom in the heterocyclic ring is displaced from the ring plane by 0.606 (3) Å. The crystal structure is stabilized by N-H...Br hydrogen bonds [].
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